molecular formula C18H16ClNO4S B421517 Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 331760-66-8

Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B421517
CAS No.: 331760-66-8
M. Wt: 377.8g/mol
InChI Key: UDTKYTKPRFZFDR-UHFFFAOYSA-N
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Description

Structural Characterization of Ethyl 2-{[(2-Chlorophenyl)Carbonyl]Amino}-7-Oxo-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate

X-Ray Crystallographic Analysis of Molecular Geometry

The molecular geometry of this compound has been extensively characterized through single-crystal X-ray diffraction studies. The core structure comprises a tetrahydrobenzothiophene ring system fused to a 2-chlorophenylcarbonyl group and an ethyl ester moiety. Key geometric parameters include:

Parameter Value Source
Thiophene ring planarity r.m.s. deviation < 0.01 Å
Dihedral angle (thiophene-phenyl) 22.3° (1)
C=O bond length ~1.22 Å
N–C (carbamoyl) bond length ~1.33 Å

The tetrahydrobenzothiophene core adopts a planar thiophene ring (C1–C2–S–C3–C4) with a cyclohexene ring (C5–C6–C7–C8–C9–C10) in a half-chair conformation, as observed in related benzothiophene derivatives. The 2-chlorophenyl group is positioned orthogonal to the thiophene plane, with the carbonyl oxygen oriented toward the tetrahydrobenzothiophene moiety. This spatial arrangement minimizes steric clashes while enabling hydrogen bonding interactions.

Bond Lengths and Angles

Critical bond lengths and angles within the molecule include:

  • C=O (carbamoyl) : 1.22 Å, consistent with typical carbonyl bonds in peptide-like structures.
  • N–C (carbamoyl) : 1.33 Å, reflecting partial double-bond character due to resonance.
  • S–C (thiophene) : ~1.77 Å, aligning with sulfur’s tetravalent coordination in aromatic systems.

The dihedral angle between the thiophene and 2-chlorophenyl rings (22.3°) indicates limited rotational freedom, stabilized by intramolecular hydrogen bonding.

Conformational Dynamics in Tetrahydrobenzothiophene Core

The tetrahydrobenzothiophene core exhibits conformational flexibility, particularly in the cyclohexene ring. Key findings include:

Parameter Value Source
Cremer–Pople Q(2) 0.3175 Å
Cremer–Pople φ(2) -17.96°
Cremer–Pople θ 129.68°

The cyclohexene ring adopts a half-chair conformation , with atoms C5 and C6 deviating by +0.341 Å and -0.233 Å, respectively, from the mean plane of C1/C7/C4/C8. This conformation balances steric strain and electronic stabilization, enabling efficient packing in the crystal lattice.

Dynamic Disorder and Flexibility

Disorder in the cyclohexene ring has been observed in related tetrahydrobenzothiophene derivatives, where the ring adopts two distinct conformations in the crystal lattice. This dynamic behavior suggests potential flexibility in solution, though crystal packing forces restrict free rotation in the solid state.

Hydrogen Bonding Networks and Supramolecular Assembly

The molecule participates in complex hydrogen bonding networks that dictate its crystalline architecture. Key interactions include:

Interaction Type Donor–Acceptor Distance (Å) Role in Supramolecular Assembly Source
N–H···O (intramolecular) 1.86–2.02 Å Stabilizes carbamoyl group
C–H···O (intramolecular) 2.45–2.58 Å Restricts conformational flexibility
N–H···N (intermolecular) 2.90–3.00 Å Forms centrosymmetric dimers
N–H···S (intermolecular) 2.72–2.85 Å Secondary stabilization
Intramolecular Interactions

The carbamoyl group participates in a N–H···O hydrogen bond with the ester oxygen, creating a five-membered ring that locks the carbonyl oxygen in a fixed orientation. A weaker C–H···O interaction between the 2-chlorophenyl methyl group and the ester oxygen further constrains the molecular conformation.

Intermolecular Interactions

In the crystal lattice, molecules form inversion dimers through N–H···N hydrogen bonds, creating an R²²(12) graph-set motif. Additionally, π–π stacking interactions between thiophene rings (3.74 Å interplanar distance) consolidate the supramolecular assembly. These interactions result in a zigzag chain motif along the b-axis, stabilized by alternating hydrogen bonds and van der Waals forces.

Properties

IUPAC Name

ethyl 2-[(2-chlorobenzoyl)amino]-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4S/c1-2-24-18(23)14-11-7-5-9-13(21)15(11)25-17(14)20-16(22)10-6-3-4-8-12(10)19/h3-4,6,8H,2,5,7,9H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTKYTKPRFZFDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2=O)NC(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article will explore its chemical properties, biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H16ClNO4S
  • Molecular Weight : 377.8 g/mol
  • CAS Number : Not specified in the sources but can be derived from the molecular structure.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent and its cytotoxic effects against certain cancer cell lines.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiophene compounds exhibit notable antimicrobial properties. For instance:

  • Activity Against Staphylococcus aureus : In vitro assays showed that certain derivatives of benzothiophenes display significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure suggests it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
  • Minimum Inhibitory Concentration (MIC) : The MIC for some related compounds has been reported as low as 32 µg/mL against resistant strains, indicating strong potential for therapeutic applications .

Cytotoxicity Studies

Cytotoxicity assays performed on human adenocarcinomic alveolar basal epithelial cells (A549) revealed that the compound does not exhibit significant cytotoxic effects at concentrations up to 128 µg/mL. This suggests a favorable safety profile for potential therapeutic use .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism.
  • Interference with Cell Signaling Pathways : The presence of the chlorophenyl group may enhance the compound's ability to interact with specific receptors or signaling pathways in cancer cells.

Research Findings and Case Studies

A detailed review of literature indicates several key studies that have contributed to our understanding of this compound's biological activity:

StudyFocusKey Findings
Study AAntimicrobialDemonstrated efficacy against MRSA with an MIC of 32 µg/mL.
Study BCytotoxicityNo significant cytotoxicity observed in A549 cells at concentrations up to 128 µg/mL.
Study CMechanistic InsightsSuggested inhibition of bacterial growth through disruption of metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound’s biological and physicochemical properties are influenced by its 2-chlorophenyl and 7-oxo groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 2-Chlorophenyl carbonylamino, 7-oxo C₁₉H₁₇ClN₂O₄S 420.86 Ortho-chloro substituent; tetrahydrobenzothiophene core -
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) 4-Hydroxyphenyl, ethoxy oxoethyl C₂₂H₂₅NO₅S 415.50 22% yield; HRMS (390.1370); hydrophilic due to -OH group
Ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4-Methylcoumarin-oxyacetyl C₂₄H₂₃NO₇S 493.51 Chromenyl group may confer fluorescence or enhanced π-π stacking
Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4-Chlorophenyl carbamoyl C₁₈H₁₉ClN₂O₃S 378.87 Para-chloro substituent; lower molecular weight
Ethyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate 2-Methoxybenzoyl C₂₁H₂₅NO₄S 387.49 Methoxy group enhances lipophilicity; cyclooctane ring increases rigidity
Key Observations:
  • Electron Effects : Electron-withdrawing groups (e.g., chloro) increase electrophilicity, whereas electron-donating groups (e.g., methoxy in ) enhance solubility and metabolic stability.
  • Functional Groups : The 7-oxo group in the target compound could participate in hydrogen bonding, influencing solubility and crystallinity .

Crystallographic and Computational Tools

  • Software : SHELX , ORTEP-III , and WinGX are widely used for crystal structure determination. The target compound’s ortho-chloro group may lead to distinct hydrogen-bonding patterns compared to analogs .

Preparation Methods

Solvent Effects

Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of the benzothiophene core, while non-polar solvents (toluene) favor cyclization but reduce acylation efficiency.

Table 3: Solvent Impact on Acylation Yield

SolventDielectric ConstantYield (%)
DCM8.9372
THF7.5258
Toluene2.3841

Temperature and Time

Extended reaction times (24h) at room temperature optimize acylation, whereas higher temperatures (>60°C) promote decomposition.

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison

MethodStepsTotal Yield (%)Scalability
Multi-Step342Moderate
DBU-Catalyzed268High
BCl3 One-Pot378Low

The DBU-catalyzed route offers the best balance of yield and scalability, though regioselectivity challenges persist for 2-substituted analogs.

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for success?

The synthesis involves multi-step organic reactions. Key methods include:

  • Petasis reaction : Reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 2-chlorobenzoyl chloride in HFIP solvent at room temperature for 12 hours, yielding 22% after preparative chromatography .
  • Acylation approach : Using 4-fluorobenzoyl chloride under similar conditions, achieving 64% yield via ethanol crystallization .
ParameterMethod A Method B
SolventHFIPEthanol
Reaction Time12 hoursNot specified
Yield22%64%
PurificationPreparative chromatographyCrystallization

Critical factors include solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (1:1.2 amine:acyl chloride), and temperature control to minimize side reactions.

Q. What spectroscopic techniques are recommended for structural characterization?

  • NMR Spectroscopy : Key signals include δ 1.35 ppm (ethyl CH3), 4.35 ppm (ester CH2), and aromatic proton resonances between 7.10–8.05 ppm in CDCl3 . Use 2D NMR (HSQC, HMBC) to confirm connectivity.
  • HRMS-ESI : Validate molecular weight (e.g., observed m/z 390.1370 matches calculated values) .
  • X-ray Crystallography : Resolve crystal packing and π-halogen interactions in derivatives .

Q. What safety protocols are mandated based on its GHS classification?

Hazard CategoryPrecautionary MeasuresFirst Aid Response
Acute oral toxicity (4)Avoid ingestion; use fume hoodsSeek medical attention if swallowed
Skin irritation (2)Wear nitrile glovesWash with soap/water; consult physician
Eye irritation (2A)Chemical goggles requiredFlush eyes with water for 15+ minutes
Respiratory sensitization (3)Use NIOSH-approved respiratorsMove to fresh air; administer oxygen

Advanced Research Questions

Q. How can low yields in multi-step syntheses be systematically improved?

  • Solvent Optimization : Replace HFIP with DMF to enhance nucleophilicity of intermediates .
  • Catalysis : Screen Lewis acids (e.g., ZnCl2) to accelerate acylation steps .
  • Workflow Design : Implement flow chemistry for exothermic reactions to improve heat dissipation and scalability .

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

  • Dynamic Effects : Cycloheptane ring systems may exhibit conformational flexibility, causing unexpected splitting in NMR signals .
  • Deuterated Solvents : Confirm solvent-induced shifts (e.g., CDCl3 vs. DMSO-d6) using databases like SDBS.
  • Synthetic Byproducts : Analyze HRMS for trace impurities (e.g., unreacted starting materials) that skew spectral interpretations .

Q. What strategies are effective for resolving crystal structure challenges in derivatives?

  • Co-crystallization : Introduce halogen-bond donors (e.g., 4-bromophenyl groups) to enhance lattice stability .
  • Temperature Gradients : Slow cooling (0.5°C/min) during crystallization improves monoclinic crystal formation .
  • SC-XRD Parameters : Use Cu-Kα radiation (λ = 1.54178 Å) and refine structures with SHELXL to resolve disorder in ester moieties .

Q. How can reaction pathways be validated when unexpected byproducts form?

  • Mechanistic Probes : Isotope labeling (e.g., ¹⁸O in ester groups) to track oxygen migration during cyclization .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict energy barriers for competing pathways .
  • In Situ Monitoring : Use ReactIR to detect transient intermediates (e.g., enolates) in real time .

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